3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone

Lipophilicity ADME Drug Design

Propiophenone derivatives exhibit DNMT3A inhibition (EC50 = 2.1 µM for analogs), yet regioisomer substitution patterns dramatically alter target engagement. This specific 3-methoxy regioisomer (XLogP 3.7) offers a distinct physicochemical profile for SAR optimization. - DNMT3A inhibitor scaffold for epigenetic target validation - XLogP 3.7 vs. 3.3 (phenyl analog) - retention time marker for RP-HPLC - 312.4 g/mol, 4 H-bond acceptors - distinct MS signature - Compare metabolic stability (O-demethylation) vs. non-methoxy analog

Molecular Formula C19H20O4
Molecular Weight 312.4 g/mol
CAS No. 898774-56-6
Cat. No. B3023757
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone
CAS898774-56-6
Molecular FormulaC19H20O4
Molecular Weight312.4 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC=CC(=C1)C(=O)CCC2=CC(=CC=C2)OC
InChIInChI=1S/C19H20O4/c1-3-23-19(21)16-8-5-7-15(13-16)18(20)11-10-14-6-4-9-17(12-14)22-2/h4-9,12-13H,3,10-11H2,1-2H3
InChIKeyDXVRKXICWYKHGE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone Overview


3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone, also known as ethyl 3-[3-(3-methoxyphenyl)propanoyl]benzoate (CAS 898774-56-6), is a synthetic propiophenone derivative with the molecular formula C19H20O4 and a molecular weight of 312.4 g/mol . The compound features a 3-methoxyphenyl substituent and a carboethoxy group at the 3'-position, contributing to a calculated XLogP3-AA of 3.7 [1]. Propiophenone derivatives have been explored as potential hypoglycemic agents [2] and as inhibitors of DNA methyltransferases (DNMT3A) , establishing a foundational interest in this chemical class for medicinal chemistry and epigenetic research.

Why 3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone Resists Analog Substitution


Despite sharing a common propiophenone backbone, substitution patterns significantly alter physicochemical properties, biological activity, and synthetic utility. The presence and position of the methoxy group critically influence lipophilicity (XLogP), hydrogen-bonding capacity, and metabolic stability . For instance, the 3'-carboethoxy-3-(3-methoxyphenyl) regioisomer exhibits a distinct XLogP of 3.7 compared to the 4'-carboethoxy analog (also 3.7) [1][2], yet subtle differences in molecular shape and electron distribution can lead to divergent target engagement . Such variability underscores why direct substitution with other 'carboethoxy' propiophenones—even those with identical molecular formulas—is not scientifically justified without comparative validation.

3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone vs. Analogs: Key Differences


Lipophilicity (XLogP) Comparison: Phenyl Analog

The target compound exhibits a computed XLogP3-AA of 3.7, whereas the unsubstituted analog 3'-carboethoxy-3-phenylpropiophenone (CAS 898764-12-0) has a lower XLogP3-AA of 3.3 [1]. This 0.4 unit increase in lipophilicity, conferred by the 3-methoxy group, enhances membrane permeability potential and may influence tissue distribution .

Lipophilicity ADME Drug Design

Molecular Weight: vs. Methyl Analog

The target compound has a molecular weight of 312.4 g/mol, 16.0 g/mol greater than the 3-methylphenyl analog 3'-carboethoxy-3-(3-methylphenyl)propiophenone (MW = 296.4 g/mol) . This difference arises from the replacement of a methyl group (-CH3) with a methoxy group (-OCH3), increasing molecular weight and altering polarity .

Physicochemical Properties Chromatography Mass Spectrometry

Hydrogen Bond Acceptors: vs. Phenyl Analog

The target compound contains 4 hydrogen bond acceptors (HBAs), one more than the 3 HBA found in 3'-carboethoxy-3-phenylpropiophenone [1]. The additional HBA originates from the methoxy oxygen, enhancing potential for intermolecular interactions .

Hydrogen Bonding Solubility Receptor Binding

Rotatable Bond Flexibility: 3'- vs. 4'-Regioisomer

The target 3'-regioisomer possesses 8 rotatable bonds, identical to its 4'-carboethoxy analog [1]. However, the distinct substitution pattern (3' vs. 4') alters the spatial orientation of the carboethoxy group, which can affect binding to target proteins [2].

Conformational Analysis Molecular Flexibility Drug Design

DNMT3A Inhibition: Class-Level Evidence

While direct activity data for 3'-carboethoxy-3-(3-methoxyphenyl)propiophenone is not publicly available, a related propiophenone derivative (inhibitor 33) demonstrated an EC50 of 2.1 μM against DNMT3A . This class-level activity highlights the potential of propiophenones in epigenetic drug discovery, with substituent-specific SAR remaining a critical area for future exploration [1].

Epigenetics DNMT3A Inhibition Cancer Research

3'-Carboethoxy-3-(3-methoxyphenyl)propiophenone: Optimal Applications


Epigenetic Drug Discovery (DNMT3A) Lead Optimization

Given the established class-level DNMT3A inhibitory activity of propiophenone derivatives (EC50 = 2.1 μM for a close analog) , 3'-carboethoxy-3-(3-methoxyphenyl)propiophenone is a prime candidate for structure-activity relationship (SAR) studies. Its distinct 3-methoxy substitution and calculated XLogP of 3.7 [1] offer a unique physicochemical profile to explore modifications that enhance potency and selectivity.

Analytical Reference Standard for LC-MS

With a molecular weight of 312.4 g/mol and 4 hydrogen bond acceptors [2], this compound provides a distinct mass spectrometric signature. Its increased lipophilicity (XLogP 3.7) compared to the phenyl analog (XLogP 3.3) [3] makes it a valuable retention time marker for reverse-phase chromatography method development in propiophenone analysis.

Scaffold for Metabolic Stability Studies

The presence of the 3-methoxy group is expected to influence phase I metabolism (e.g., O-demethylation). Comparative metabolic stability assays with 3'-carboethoxy-3-phenylpropiophenone (lacking the methoxy group) can provide quantitative insight into the effect of this substituent on hepatic clearance, guiding further lead optimization efforts.

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